(2-isocyanatoethyl)cyclohexane
Description
Structure
3D Structure
Properties
CAS No. |
76649-96-2 |
|---|---|
Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
2-isocyanatoethylcyclohexane |
InChI |
InChI=1S/C9H15NO/c11-8-10-7-6-9-4-2-1-3-5-9/h9H,1-7H2 |
InChI Key |
FRZASDFCNJQWML-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCN=C=O |
Purity |
95 |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 2 Isocyanatoethyl Cyclohexane
Urethane (B1682113) Formation: Reactions with Hydroxyl-Containing Compounds
The reaction of (2-isocyanatoethyl)cyclohexane with compounds containing hydroxyl (-OH) groups, such as alcohols or polyols, results in the formation of a urethane (or carbamate) linkage. This reaction is a cornerstone of polyurethane chemistry.
The mechanism involves the nucleophilic attack of the oxygen atom from the hydroxyl group on the electrophilic carbon atom of the isocyanate group (-N=C=O). This concerted reaction proceeds through a six-membered cyclic transition state, leading to the formation of the urethane bond without the generation of byproducts. The general reactivity of hydroxyl compounds with isocyanates is influenced by several factors, including steric hindrance and the electronic nature of the reactants. Primary alcohols are typically more reactive than secondary alcohols due to reduced steric hindrance around the hydroxyl group. kuleuven.be
Table 1: Relative Reactivity of Hydroxyl-Containing Compounds with Isocyanates
| Compound Type | Relative Reactivity | Notes |
|---|---|---|
| Primary Alcohols | High | Less steric hindrance allows for easier access to the isocyanate group. |
| Secondary Alcohols | Moderate | Increased steric bulk around the -OH group slows the reaction rate. kuleuven.be |
| Tertiary Alcohols | Very Low | Significant steric hindrance makes the reaction extremely slow without a catalyst. |
The reaction rate can be significantly enhanced by the use of catalysts, which are discussed in section 3.5.
Trimerization and Oligomerization Pathways: Formation of Isocyanurates and Biurets
Under specific conditions, typically involving catalysts and elevated temperatures, this compound can react with itself or with previously formed products to create more complex structures like isocyanurates and biurets.
Isocyanurate Formation: Trimerization is a cyclization reaction where three isocyanate molecules react to form a highly stable, six-membered heterocyclic ring known as an isocyanurate (or polyisocyanurate when forming a polymer network). researchgate.netutwente.nl This reaction introduces trifunctional cross-links, significantly increasing the thermal stability, chemical resistance, and rigidity of the resulting material. The formation of isocyanurates is not spontaneous and requires specific catalysts, such as potassium acetate (B1210297), certain tertiary amines, or metal carboxylates. acs.orgrsc.org The generally accepted mechanism for anionic trimerization involves the initial nucleophilic attack of a catalyst on the isocyanate carbon, which then propagates by reacting with two more isocyanate molecules before ring-closure and catalyst regeneration. acs.org
Biuret (B89757) Formation: A biuret linkage is formed when an isocyanate group reacts with a pre-existing urea (B33335) group. nih.govresearchgate.net Since the urea itself is formed from the reaction of an isocyanate with an amine (as described in section 3.2), biuret formation is a secondary reaction that can occur when there is an excess of isocyanate. The reaction involves the addition of the N-H group of the urea to the isocyanate. This process creates a branched or cross-linked structure, which can modify the mechanical properties of the final polymer. mdpi.comwikipedia.org
Addition Reactions with Other Active Hydrogen Species (e.g., Thiols, Carboxylic Acids)
The electrophilic nature of the isocyanate group allows it to react with a range of other nucleophiles containing active hydrogens.
Reactions with Thiols: Thiols (R-SH) react with this compound in a manner similar to alcohols, with the sulfur atom acting as the nucleophile. The product of this reaction is a thiourethane or thiocarbamate. This reaction is a key part of "thiol-ene" click chemistry and is used to form polythiourethanes. utwente.nlscispace.com
Reactions with Carboxylic Acids: The reaction with carboxylic acids (R-COOH) is more complex than with alcohols or amines. The initial reaction forms an unstable mixed anhydride. researchgate.netresearchgate.net This intermediate is prone to decomposition, typically via decarboxylation (loss of CO2), to yield an amide. researchgate.netscite.ai This pathway provides a method for forming amide linkages without the direct use of amines.
Catalysis in this compound Reactions
Catalysts are essential for controlling the rate and selectivity of isocyanate reactions, particularly in industrial applications like the production of polyurethanes. They can be broadly classified into organometallic and amine-based compounds. gvchem.comresearchgate.net
Organometallic Catalysts
Organometallic compounds are highly effective catalysts, primarily for the "gelling" reaction between isocyanates and polyols (urethane formation). They generally function as Lewis acids. l-i.co.ukpoliuretanos.com.br
The proposed mechanism for many tin catalysts, such as Dibutyltin Dilaurate (DBTDL), involves the formation of a complex between the catalyst and the isocyanate. acs.orgresearchgate.net This complexation increases the electrophilicity of the isocyanate's carbon atom, making it more susceptible to nucleophilic attack by the alcohol. l-i.co.uk An alternative mechanism suggests the catalyst first forms a complex with the alcohol, activating it for reaction. poliuretanos.com.br
Table 3: Common Organometallic Catalysts for Isocyanate Reactions
| Catalyst Type | Examples | Primary Function | Notes |
|---|---|---|---|
| Organotin Compounds | Dibutyltin Dilaurate (DBTDL), Dioctyltin Dilaurate (DOTL), Stannous Octoate | Strong gelling (urethane) catalyst | Highly efficient but facing increasing regulatory scrutiny due to toxicity. l-i.co.ukreaxis.com |
| Bismuth Compounds | Bismuth Neodecanoate, Bismuth Octoate | Gelling catalyst | Often used as a less toxic alternative to tin catalysts. l-i.co.ukuskoreahotlink.com |
| Zinc Compounds | Zinc Neodecanoate, Zinc Octoate | Gelling catalyst | Known for promoting strong selectivity towards the urethane reaction. l-i.co.ukuskoreahotlink.com |
Amine-Based Catalysts
Tertiary amines are widely used catalysts in polyurethane chemistry and can influence both the urethane (gel) reaction and the isocyanate-water (blow) reaction, which produces CO2 for foaming. vestachem.commingxuchem.com Their catalytic activity is attributed to their nucleophilic character (Lewis bases).
The mechanism involves the amine's lone pair of electrons interacting with either the isocyanate or the alcohol. In the "gel" reaction, the amine can form a complex with the alcohol's hydroxyl group, increasing its nucleophilicity and facilitating its attack on the isocyanate. acs.org Alternatively, it can activate the isocyanate group directly. poliuretanos.com.br Certain amines are sterically structured to preferentially catalyze the water-isocyanate reaction, making them effective "blowing" catalysts. poliuretanos.com.br
Table 4: Common Amine-Based Catalysts for Isocyanate Reactions
| Catalyst Type | Examples | Primary Function | Notes |
|---|---|---|---|
| Gelling Catalysts | 1,4-Diazabicyclo[2.2.2]octane (DABCO), Dimethylcyclohexylamine (DMCHA) | Promotes the isocyanate-polyol reaction. | DABCO is a strong, non-sterically hindered catalyst. poliuretanos.com.br |
| Blowing Catalysts | Bis(2-dimethylaminoethyl) ether (BDMAEE) | Promotes the isocyanate-water reaction to form CO2. | The ether linkages are thought to help chelate water, increasing its reactivity. poliuretanos.com.br |
| Balanced Catalysts | N,N-Dimethyl-N',N'-diisopropylethanolamine | Provides a balance between the gel and blow reactions. | Useful for controlling foam rise and cure profiles. |
| Reactive Catalysts | Dimethylethanolamine (DMEA) | Contains a hydroxyl group that reacts with the isocyanate, incorporating the catalyst into the polymer backbone. poliuretanos.com.brgoogle.com | Reduces catalyst migration and emissions from the final product. |
Catalyst Influence on Reaction Kinetics and Selectivity
The reactivity of the isocyanate group in this compound is significantly influenced by the presence of catalysts. These catalysts can accelerate reaction rates (kinetics) and direct the reaction towards specific products (selectivity). The choice of catalyst is crucial in controlling the outcome of reactions with nucleophiles such as alcohols, amines, and water, or in promoting self-addition reactions like trimerization. Due to the absence of specific research data for this compound, the following discussion is based on established principles and findings for analogous aliphatic and cycloaliphatic isocyanates.
Catalysts for isocyanate reactions are broadly categorized into metal-based compounds and amine-based compounds. Each category exhibits distinct mechanisms that affect both the speed and the preferred pathway of the reaction.
Organometallic Catalysts
Organometallic compounds, particularly those based on tin, zirconium, and bismuth, are widely used to catalyze the reaction of isocyanates with hydroxyl groups to form urethanes. wernerblank.comturkchem.net Dibutyltin dilaurate (DBTDL) is a classic example of a highly effective, albeit non-selective, catalyst. wernerblank.com It is understood to function through a Lewis acid mechanism, where the metal center coordinates with the isocyanate group, increasing its electrophilicity and making it more susceptible to nucleophilic attack. turkchem.net
Zirconium-based catalysts, such as zirconium chelates, have been investigated as alternatives to organotin compounds. wernerblank.compaint.org These catalysts are noted for their high selectivity towards the isocyanate-hydroxyl reaction over the competing isocyanate-water reaction. wernerblank.compaint.org This selectivity is attributed to a different catalytic pathway, often described as an insertion mechanism, where the catalyst activates the hydroxyl group. wernerblank.com This is particularly advantageous in applications where the presence of moisture could lead to undesirable side reactions, such as the formation of ureas and carbon dioxide.
Amine Catalysts
Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), are another important class of catalysts. paint.orgresearchgate.net They are generally believed to function as Lewis bases, activating the hydroxyl group of an alcohol by forming a hydrogen-bonded complex, which increases its nucleophilicity. mdpi.com In some cases, particularly with aromatic isocyanates, tertiary amines can also directly activate the isocyanate group. paint.org The catalytic activity of amine catalysts is often related to their basicity and steric accessibility. tandfonline.com
Catalyst Impact on Selectivity
In molecules with different types of reactive groups, or in reactions with multiple competing pathways, catalysts play a critical role in determining the product distribution. For a hypothetical diisocyanate containing both primary and secondary isocyanate groups, the choice of catalyst can influence which group reacts preferentially. For instance, in the case of isophorone (B1672270) diisocyanate, metal catalysts like DBTL were found to favor the reaction of the secondary isocyanate group, whereas a tertiary amine catalyst like DABCO led to an inversion of selectivity, making the primary isocyanate group more reactive. paint.org
Furthermore, catalysts can dictate the selectivity between urethane formation and isocyanurate formation (trimerization). While tin carboxylates and common tertiary amines tend to favor carbamate (B1207046) (urethane) formation at equimolar ratios of isocyanate and alcohol, other catalysts like carboxylate anions can primarily yield the isocyanurate trimer. rsc.org
Interactive Data Table: Catalyst Effects on Aliphatic Isocyanate Reactions
The following table summarizes the general effects of different catalyst types on the kinetics and selectivity of reactions involving aliphatic and cycloaliphatic isocyanates, which can be considered analogous to this compound.
| Catalyst Type | Example Catalyst | Primary Catalytic Effect on Kinetics | Selectivity Profile | Predominant Reaction Promoted |
|---|---|---|---|---|
| Organotin | Dibutyltin dilaurate (DBTDL) | High acceleration of isocyanate reactions | Generally non-selective; catalyzes both isocyanate-hydroxyl and isocyanate-water reactions | Urethane and Urea Formation |
| Organozirconium | Zirconium Diketonate | High acceleration of isocyanate-hydroxyl reaction | High selectivity for the isocyanate-hydroxyl reaction over the isocyanate-water reaction | Urethane Formation |
| Tertiary Amine | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Moderate to high acceleration, particularly effective for aromatic isocyanates | Can influence selectivity based on the structure of the isocyanate and reaction partners | Urethane and Urea Formation |
| Carboxylate Anions | Potassium Acetate | Effective for trimerization | High selectivity towards isocyanurate formation, especially at high isocyanate concentrations | Isocyanurate Formation (Trimerization) |
| Lewis Acids | Titanium Tetra-t-butoxide | Effective for reactions with hindered isocyanates and alcohols | Promotes carbamate formation under mild conditions | Urethane Formation |
Research Findings
Detailed kinetic studies on model systems have elucidated the complex mechanisms of catalysis. For instance, the acetate-initiated trimerization of aliphatic isocyanates has been shown to involve a more intricate mechanism than a simple consecutive addition. acs.orgnih.gov Research has revealed that the acetate acts as a precatalyst, leading to the formation of the actual catalytic species in a bicyclic process. acs.orgnih.gov
Computational studies have also provided insights into the catalytic mechanisms. For urethane formation in the presence of organic acid catalysts, it has been found that these catalysts can be more efficient in activating isocyanates than some tin-based catalysts. nih.gov Similarly, theoretical studies on amine-catalyzed urethane formation have helped to validate proposed reaction mechanisms and the significant reduction in the reaction's energy barrier in the presence of a catalyst. mdpi.com
Polymer Science Applications of 2 Isocyanatoethyl Cyclohexane
Monomer in Polyurethane Systems
(2-Isocyanatoethyl)cyclohexane, particularly its 1,4-bisthis compound isomer, has been identified as a novel aliphatic diisocyanate. Polyurethanes derived from this monomer are noted for exhibiting advantageous properties. For instance, polyurethane elastomers prepared from 1,4-bisthis compound, a polymeric diol, and a low molecular weight diol extender have been shown to possess significantly improved resilience. This makes them suitable for applications such as automobile bumpers and fenders.
The synthesis of linear polyurethanes involves the polyaddition reaction of a diisocyanate with a difunctional polyol. In the case of this compound, the reaction would proceed with the isocyanate groups (-NCO) reacting with the hydroxyl groups (-OH) of the polyol to form urethane (B1682113) linkages. The stoichiometry of the reactants is crucial in determining the molecular weight of the resulting linear polymer. An equimolar ratio of isocyanate and hydroxyl groups is typically employed to achieve high molecular weight linear polyurethanes. The reaction is generally carried out in the presence of a catalyst, such as an organotin compound or a tertiary amine, to facilitate the reaction rate.
Due to a lack of specific studies on this compound, a detailed data table of reaction parameters cannot be provided.
Cross-linked polyurethane networks can be formed by using reactants with a functionality greater than two. This compound, being a diisocyanate, can contribute to a cross-linked structure when reacted with a polyol system that includes triols or polyols of higher functionality. The diisocyanate acts as a bridge between polyol chains, leading to the formation of a three-dimensional network. The degree of cross-linking, which influences the mechanical properties of the final polymer, can be controlled by adjusting the ratio of difunctional to multifunctional reactants. The resulting network structure enhances properties such as rigidity, hardness, and thermal stability.
In practical polyurethane formulations, it is common to use a mixture of isocyanates and/or polyols to achieve a desired balance of properties. This compound could be copolymerized with other diisocyanates, such as aromatic diisocyanates like toluene (B28343) diisocyanate (TDI) or methylene (B1212753) diphenyl diisocyanate (MDI), or other aliphatic diisocyanates like hexamethylene diisocyanate (HDI) or isophorone (B1672270) diisocyanate (IPDI). This copolymerization would allow for the tailoring of the properties of the resulting polyurethane. For instance, incorporating the cycloaliphatic structure of this compound could improve the light stability and weatherability of a polyurethane that also contains aromatic isocyanates. Similarly, a blend of polyols with varying molecular weights and functionalities could be used to fine-tune the characteristics of the soft and hard segments of the polymer.
Detailed studies on the copolymerization of this compound are not present in the available literature.
Role in Specialized Polymer Formulations
The unique structure of this compound suggests its potential for use in specialized polymer formulations where specific performance characteristics are required.
Polyurethane-based adhesives and sealants are widely used due to their excellent adhesion to a variety of substrates and their flexibility. Isocyanate-terminated prepolymers are often used in these formulations. To address health and safety concerns, there is a significant focus on developing prepolymers with low concentrations of free isocyanate monomer. This is typically achieved by reacting a diisocyanate with a polyol at a high NCO:OH ratio and then removing the excess unreacted diisocyanate, or by using specific reaction conditions that favor the formation of the prepolymer over side reactions. The cycloaliphatic nature of this compound could potentially contribute to good hydrolytic stability and outdoor durability in the final adhesive or sealant.
However, there is no specific information available in the searched literature regarding the use of this compound in the formulation of low monomeric isocyanate prepolymers for adhesives and sealants.
Aliphatic isocyanates are preferred for polyurethane coatings intended for outdoor applications due to their superior resistance to UV degradation and non-yellowing characteristics. The cycloaliphatic structure of this compound would be beneficial in this regard, contributing to the development of weather-resistant coatings. Furthermore, for UV-curable coatings, the isocyanate can be functionalized with a UV-reactive group, such as a methacrylate (B99206), to produce a polyurethane-methacrylate oligomer. This oligomer can then be cured via free-radical polymerization upon exposure to UV radiation. This process offers environmental benefits due to the absence of volatile organic compounds (VOCs).
While the principles of polyurethane coating technology suggest the suitability of this compound for these applications, no specific research or data on its use in UV-curable or weather-resistant coatings was identified.
Based on a thorough review of the available scientific and technical literature, generating an article that focuses solely on the polymer science applications of This compound according to the specified detailed outline is not feasible at this time.
The search for detailed research findings, data tables, and specific examples required for each subsection of the requested article yielded insufficient information directly pertaining to this specific chemical compound. The existing literature extensively covers related but distinct compounds, such as:
Cycloaliphatic diisocyanates (e.g., 1,4-cyclohexane diisocyanate (CHDI) and 4,4'-methylenebis(cyclohexyl isocyanate) (HMDI)) in the formation of polyurethane backbones.
2-Isocyanatoethyl methacrylate (IEM) , a functional monomer used for grafting and surface modification.
While the fundamental principles outlined in the requested sections (such as the impact of cyclic structures on polymer morphology or the use of monofunctional isocyanates to control cross-linking) are well-established concepts in polymer science, there is no specific data or detailed research available in the public domain that applies these concepts directly to "this compound."
Proceeding with the article as requested would require extrapolating information from these other compounds, which would not be scientifically accurate and would violate the strict instruction to focus solely on "this compound." Therefore, to ensure the scientific integrity and accuracy of the information provided, we are unable to generate the article as outlined.
Advanced Spectroscopic and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantitative Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of "(2-isocyanatoethyl)cyclohexane". Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the connectivity of the cyclohexane (B81311) ring, the ethyl bridge, and the isocyanate group.
In a typical ¹H NMR spectrum, the protons on the cyclohexane ring would appear as a complex series of multiplets in the upfield region, generally between 1.0 and 2.0 ppm. The chemical shifts of these protons can be subtly different depending on whether they are in axial or equatorial positions, though rapid ring inversion at room temperature often leads to averaged signals. libretexts.orgmodgraph.co.uk The protons of the ethyl bridge (-CH₂-CH₂-NCO) would be expected to produce two distinct signals, likely triplets, due to spin-spin coupling with each other. The -CH₂- group adjacent to the cyclohexane ring would appear at a slightly lower chemical shift than the -CH₂- group attached to the electron-withdrawing isocyanate group.
¹³C NMR spectroscopy is particularly useful for confirming the carbon skeleton. libretexts.org The spectrum would show distinct signals for the carbons of the cyclohexane ring, the two carbons of the ethyl linker, and the unique carbon of the isocyanate functional group. The isocyanate carbon is characteristically found in the downfield region of the spectrum, often around 120-130 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Cyclohexane Ring Protons | 1.0 - 2.0 (m) | 25 - 38 |
| -CH₂- (adjacent to ring) | ~1.5 (m) | ~35 |
| -CH₂- (adjacent to NCO) | ~3.4 (t) | ~45 |
| -N=C=O | - | ~125 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. m = multiplet, t = triplet.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and powerful technique for identifying the key functional groups present in a molecule. For "this compound", the most prominent and diagnostic feature in its IR spectrum is the strong, sharp absorption band characteristic of the isocyanate (-N=C=O) group. researchgate.netresearchgate.net
This peak typically appears in the region of 2250–2275 cm⁻¹. researchgate.net Its presence is a clear confirmation of the isocyanate functionality. Other significant absorption bands include those corresponding to the C-H stretching vibrations of the sp³ hybridized carbons in the cyclohexane ring and the ethyl chain, which are observed in the 2850–2950 cm⁻¹ region. nist.govdocbrown.info C-H bending vibrations for the CH₂ groups are also expected around 1440-1480 cm⁻¹. docbrown.info The absence of broad absorption in the 3200-3600 cm⁻¹ region would confirm the lack of -OH or -NH groups, indicating the purity of the isocyanate.
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~2270 | Asymmetric Stretch | Isocyanate (-N=C=O) |
| 2925 - 2935 | C-H Stretch | Cyclohexane, Ethyl (-CH₂) |
| 2850 - 2860 | C-H Stretch | Cyclohexane, Ethyl (-CH₂) |
| 1440 - 1480 | C-H Bend (Scissoring) | Cyclohexane, Ethyl (-CH₂) |
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is used to determine the molecular weight of "this compound" and to gain structural information from its fragmentation pattern under ionization. The molecular formula is C₉H₁₅NO, giving a monoisotopic mass of approximately 153.115 Da. uni.lu In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 153.
The fragmentation of the molecular ion provides a fingerprint that helps to confirm the structure. libretexts.org Cleavage of the bonds in the molecule leads to the formation of smaller, charged fragments. For "this compound", common fragmentation pathways would include:
Loss of the ethyl isocyanate group: Cleavage of the bond between the cyclohexane ring and the ethyl group could result in a fragment corresponding to the cyclohexyl cation or a related ion.
Loss of ethene: A characteristic fragmentation for cyclohexane derivatives involves the loss of an ethene molecule (C₂H₄, 28 Da), which would lead to a peak at m/z 125. msu.edudocbrown.info
Cleavage of the ethyl chain: Fragmentation can occur along the ethyl bridge.
Table 3: Potential Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment Ion | Neutral Loss |
|---|---|---|
| 153 | [C₉H₁₅NO]⁺ | (Molecular Ion) |
| 125 | [C₇H₁₁NO]⁺ | C₂H₄ (Ethene) |
| 83 | [C₆H₁₁]⁺ | C₃H₄NO |
| 56 | [C₃H₄NO]⁺ | C₆H₁₁ |
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution
When "this compound" is used as a monomer to create polymers, such as polyurethanes or polyureas, Gel Permeation Chromatography (GPC) is the standard technique for characterizing the resulting polymer's molecular weight distribution. wikipedia.orgmicrobenotes.com GPC, also known as Size Exclusion Chromatography (SEC), separates polymer chains based on their hydrodynamic volume in solution. wikipedia.orgslideshare.net
The analysis provides several key parameters:
Number-average molecular weight (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-average molecular weight (Mₙ): An average that takes into account the weight of each polymer chain, thus being more sensitive to the presence of high molecular weight chains.
Polydispersity Index (PDI): The ratio of Mₙ to Mₙ (PDI = Mₙ/Mₙ). It provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer where all chains have the same length.
For polymers derived from "this compound", the GPC results would be crucial for understanding how reaction conditions affect the final polymer properties.
Table 4: Example GPC Data for a Polymer Derived from this compound
| Parameter | Value | Description |
|---|---|---|
| Mₙ (g/mol) | 45,000 | Number-Average Molecular Weight |
| Mₙ (g/mol) | 95,000 | Weight-Average Molecular Weight |
| PDI | 2.11 | Polydispersity Index |
Rheological Studies of Derived Polymeric Systems
Rheology is the study of the flow and deformation of matter. For polymeric systems derived from "this compound", rheological studies provide fundamental insights into their processing behavior and end-use performance. ijeais.orgmdpi.com These studies are typically conducted using a rheometer, which can measure the material's response to an applied force.
Key measurements include:
Viscosity (η): A measure of the material's resistance to flow. This is often measured as a function of shear rate or temperature.
Storage Modulus (G'): Represents the elastic component of the material's response, indicating its ability to store energy.
Loss Modulus (G''): Represents the viscous component, indicating the energy dissipated as heat.
The relationship between G' and G'' as a function of temperature or frequency can reveal important information about the polymer's glass transition temperature (Tg), melting behavior, and degree of cross-linking. For example, in the melt state, the polymer will exhibit liquid-like behavior (G'' > G'), while below its Tg, it will be solid-like (G' > G''). These properties are critical for applications ranging from coatings and adhesives to elastomers. nordicrheologysociety.orgresearchgate.net
Table 5: Illustrative Rheological Data for a this compound-based Polymer
| Parameter | Condition | Value |
|---|---|---|
| Melt Viscosity (η) | 180°C, 1 s⁻¹ | 1500 Pa·s |
| Storage Modulus (G') | 25°C, 1 Hz | 1.2 GPa |
| Loss Modulus (G'') | 25°C, 1 Hz | 0.05 GPa |
| Glass Transition (Tg) | (from G'' peak) | 85°C |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (2-isocyanatoethyl)cyclohexane, DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and electrostatic potential, which are fundamental to understanding its reactivity.
The isocyanate (-N=C=O) group is highly electrophilic due to the presence of electronegative oxygen and nitrogen atoms, which draw electron density away from the central carbon atom. DFT calculations can quantify this effect by mapping the molecular electrostatic potential (MEP), visually identifying the electron-deficient carbon atom as a prime site for nucleophilic attack.
Key parameters derived from DFT calculations that help predict reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The LUMO is typically localized on the isocyanate group, indicating its susceptibility to reaction with nucleophiles. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability.
| Parameter | Description | Significance for this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons; localized on the NCO group, highlighting its electrophilicity. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
| Molecular Electrostatic Potential (MEP) | 3D map of electrostatic potential | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. |
DFT calculations are also employed to determine other electronic properties such as ionization potential, electron affinity, and global reactivity descriptors like chemical hardness and softness, providing a comprehensive picture of the molecule's chemical behavior.
Molecular Dynamics Simulations for Polymer Conformation and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. For polymers derived from this compound, MD simulations can provide detailed insights into their conformational behavior and the nature of intermolecular interactions.
When this compound is polymerized, for instance, through the formation of polyurethanes, the resulting polymer chains can adopt various conformations. The cyclohexane (B81311) ring, with its chair and boat conformations, adds a degree of conformational complexity. MD simulations can explore the potential energy surface of the polymer, identifying the most stable conformations and the dynamics of their interconversion. researchgate.net
These simulations are also invaluable for understanding how polymer chains interact with each other and with other molecules in a mixture. For example, in a polyurethane foam, MD can model the interactions between polymer chains, blowing agents, and other additives. The strength of intermolecular forces, such as hydrogen bonding between urethane (B1682113) groups, van der Waals forces, and steric interactions involving the bulky cyclohexane rings, can be quantified. This information is crucial for predicting macroscopic properties like mechanical strength, thermal stability, and solvent compatibility.
| Simulation Aspect | Information Gained | Relevance to Polymers of this compound |
| Conformational Analysis | Preferred shapes and structures of polymer chains | Understanding the influence of the cyclohexane ring on the overall polymer architecture. |
| Intermolecular Forces | Quantification of hydrogen bonds, van der Waals interactions | Predicting material properties such as cohesion, adhesion, and miscibility. |
| Polymer Dynamics | Movement and relaxation of polymer chains | Relating molecular motion to macroscopic properties like viscosity and viscoelasticity. |
| Solvation Studies | Interaction with solvent molecules | Predicting solubility and behavior in different chemical environments. |
Reaction Pathway Analysis and Transition State Modeling
Understanding the mechanism of reactions involving this compound, such as its reaction with alcohols to form urethanes, is critical for controlling the reaction kinetics and product distribution. Computational chemistry offers tools to map out the entire reaction pathway, from reactants to products, including the high-energy transition states.
By employing methods like DFT, it is possible to calculate the potential energy surface for a given reaction. The reaction pathway is the lowest energy path on this surface. The highest point along this path corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy. A lower activation energy implies a faster reaction.
For the reaction of this compound with an alcohol, computational modeling can identify the structure of the transition state, which typically involves the nucleophilic attack of the alcohol's oxygen atom on the isocyanate's carbon atom. The geometry and electronic structure of this transient species can be characterized in detail. This knowledge can be used to understand how different catalysts or changes in the reactants' structure might affect the reaction rate.
| Computational Task | Objective | Application to this compound Reactions |
| Potential Energy Surface Scan | To identify all possible reaction pathways | Exploring different mechanisms for urethane formation or side reactions. |
| Transition State Search | To locate the highest energy point along the reaction path | Determining the structure and energy of the transition state for key reaction steps. |
| Activation Energy Calculation | To determine the energy barrier for the reaction | Predicting the rate of reaction and the effect of temperature. |
| Catalyst Modeling | To understand the role of a catalyst in the reaction | Investigating how catalysts lower the activation energy by stabilizing the transition state. |
Quantitative Structure-Activity Relationship (QSAR) for Related Compounds (if applicable)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a physical property. mdpi.com While direct QSAR studies on this compound may be limited, the methodology can be applied to a series of related isocyanate compounds to predict their reactivity or performance in a specific application.
For instance, in the context of polyurethane synthesis, a QSAR model could be developed to predict the reaction rate of various isocyanates with a specific polyol. The model would be built using a training set of isocyanates for which the reaction rates have been experimentally measured. Molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound in the training set. These descriptors can encode information about the molecule's size, shape, electronic properties, and lipophilicity.
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find a mathematical relationship between the molecular descriptors and the observed activity (in this case, reaction rate). Once a robust QSAR model is developed and validated, it can be used to predict the reaction rate of new, untested isocyanate compounds, including derivatives of this compound. This approach can significantly accelerate the process of screening and selecting the best candidates for a particular application, reducing the need for extensive experimental work.
| QSAR Component | Description | Example Application for Isocyanates |
| Training Set | A group of compounds with known activity | A series of aliphatic isocyanates with measured reaction rates for urethane formation. |
| Molecular Descriptors | Numerical values representing chemical structure | Steric parameters (e.g., molecular volume), electronic parameters (e.g., HOMO/LUMO energies), and topological indices. |
| Mathematical Model | An equation relating descriptors to activity | A regression equation predicting the logarithm of the reaction rate constant based on a combination of descriptors. |
| Validation | Testing the predictive power of the model | Using an external set of isocyanates to assess the accuracy of the model's predictions. |
Emerging Research Avenues and Future Outlook
Bio-based and Sustainable Synthetic Routes for (2-Isocyanatoethyl)cyclohexane
The chemical industry is undergoing a significant shift towards sustainability, driven by the need to reduce reliance on fossil fuels and minimize environmental impact. A major focus of this shift is the development of bio-based synthetic routes for key chemical intermediates, including isocyanates.
Current industrial isocyanate production predominantly relies on the phosgenation of amines, a process that uses the highly toxic chemical phosgene. rsc.orgepa.govrsc.org Research is actively exploring greener, phosgene-free alternatives. One promising approach is the reductive carbonylation of nitro compounds. universiteitleiden.nl For this compound, this would involve starting with a nitrated version of the parent ethylcyclohexane.
Furthermore, there is a strong push to derive the entire molecule from renewable resources. This involves two main challenges: the synthesis of the cyclohexane (B81311) ring from bio-based feedstocks and the creation of the isocyanate group using sustainable methods.
Bio-based Cyclohexane Precursors: Research is underway to produce cyclohexane and its derivatives from biomass. mdpi.com Lignocellulosic biomass, rich in six-carbon sugars, is a primary candidate for conversion into cyclic compounds.
Renewable Isocyanates: Isocyanates are being synthesized from bio-based sources like vegetable oils and plant-based dicarboxylic acids. rsc.orgbioplasticsmagazine.com For instance, diisocyanates have been successfully synthesized from castor oil-derived undecylenic acid. rsc.org A recent breakthrough has been the development of a 100% biogenic carbon isocyanate made from plants, completely avoiding phosgene. bioplasticsmagazine.com
Future research will likely focus on integrating these streams to create a fully sustainable pathway to this compound, potentially using bio-based solvents to further enhance the green credentials of the process. mdpi.com
Integration into Advanced Functional Materials (e.g., smart materials, composites)
The inherent properties of the cycloaliphatic structure—namely rigidity, thermal stability, and resistance to UV degradation—make this compound an excellent building block for advanced functional materials.
Smart Materials: A key area of exploration is in self-healing materials. In these systems, a healing agent can be encapsulated and released upon damage to repair cracks. Isocyanates are effective healing agents due to their high reactivity with ambient moisture or other embedded reactants. For example, microcapsules loaded with isophorone (B1672270) diisocyanate have been used in self-healing epoxy coatings. mdpi.com this compound could be similarly employed, with its specific molecular structure potentially offering advantages in reaction kinetics and the mechanical properties of the healed site.
High-Performance Elastomers: Polyurethane elastomers based on cycloaliphatic isocyanates exhibit excellent light stability and mechanical properties compared to those based on aromatic isocyanates. researchgate.netresearchgate.net This makes them ideal for applications requiring weather resistance and durability, such as clear coats, flexible coatings for plastics, and resilient flooring.
The integration of this compound into these materials is an active area of research, with a focus on tailoring the polymer architecture to achieve specific functional properties.
Exploration of Novel Catalytic Systems for Controlled Polymerization
The synthesis of polyurethanes and other polymers from isocyanates is heavily dependent on catalysis. The choice of catalyst influences not only the reaction rate but also the final structure and properties of the polymer. researchgate.net Research into novel catalytic systems for the polymerization of this compound is proceeding along several fronts.
Organocatalysis: There is a growing interest in metal-free organocatalysts to avoid potential metal contamination in the final product, which is particularly important for biomedical or electronic applications. Catalysts like 1,3-trimethylene-2-methylguanidine (TMMG) are being explored for the controlled/living ring-opening polymerization of other monomers, and similar principles could be applied to achieve precise control over the molecular weight and architecture of polymers derived from this compound. rsc.org
Selective Catalysis: The isocyanate group can undergo various reactions, including dimerization, trimerization (to form isocyanurates), and reaction with polyols (to form urethanes). rsc.orgresearchgate.net Novel catalysts are being sought to selectively direct the reaction towards a specific outcome. For example, catalysts that promote the formation of highly stable isocyanurate rings can significantly enhance the thermal stability and network density of the resulting polymer, which is desirable for high-performance foams and coatings.
Environmentally Benign Catalysts: The development of green and efficient catalytic systems is a priority. This includes creating heterogeneous catalysts that can be easily recovered and reused, reducing waste and processing costs. mdpi.com For instance, metal-free binary catalytic systems have been developed for the coupling of CO2 and cyclohexane oxide, demonstrating a move towards more sustainable chemical processes. mdpi.com
The table below summarizes different catalyst types being explored for polymer synthesis, which could be relevant for this compound.
| Catalyst Type | Research Focus | Potential Advantage for this compound Polymers |
| Organocatalysts | Metal-free systems for controlled/living polymerization. rsc.org | High-purity polymers with precisely defined architectures. |
| Single-Site Catalysts | High efficiency and stereoselectivity. mdpi.com | Uniform polymer chains, leading to predictable properties. |
| Selective Catalysts | Directing reactions towards specific products (e.g., isocyanurates). researchgate.net | Enhanced thermal stability and crosslink density. |
| Heterogeneous Catalysts | Immobilized catalysts for easy separation and reuse. researchgate.net | Greener, more economical, and sustainable manufacturing processes. |
Development of Cyclohexane-containing Isocyanate Prepolymers for Specific Applications
Isocyanate prepolymers are oligomers that contain reactive isocyanate end-groups. industrialchemicals.gov.au They are widely used to improve handling properties, reduce the vapor pressure of the monomeric isocyanate, and tailor the final properties of materials like coatings, adhesives, and sealants. covestro.com
The development of prepolymers based on this compound is a promising avenue for creating specialized products. The inclusion of the cyclohexane moiety is expected to impart superior properties.
Coatings and Lacquers: Prepolymers containing cycloaliphatic isocyanates are used as binders in moisture-hardening one-component lacquers. google.com These coatings offer high resistance to weathering, chemicals, and abrasion, making them suitable for automotive refinishing, corrosion protection, and floor coatings. epa.govcovestro.com
Adhesives and Sealants: The rigidity of the cyclohexane ring can contribute to the cohesive strength of adhesives, while the reactivity of the isocyanate group ensures strong adhesion to various substrates.
Blocked Prepolymers: To improve industrial hygiene and safety, research is focused on "blocked" prepolymers, where the reactive isocyanate group is temporarily masked. industrialchemicals.gov.au This renders the prepolymer non-reactive until a stimulus, such as heat, is applied. This approach allows for the formulation of stable one-component (1K) systems with an extended shelf life.
Future work in this area will involve synthesizing a range of prepolymers with varying molecular weights and functionalities to create a portfolio of binders for diverse high-performance applications.
Investigations into Structure-Performance Relationships of Derived Materials for Enhanced Durability and Performance
Understanding the relationship between the molecular structure of the isocyanate monomer and the macroscopic properties of the final polymer is crucial for designing materials with enhanced durability and performance. The cyclohexane ring in this compound plays a pivotal role in this context.
Polyurethanes are segmented polymers consisting of alternating "hard" and "soft" segments. The hard segments, formed by the reaction of the isocyanate and a chain extender, tend to aggregate into crystalline or glassy domains, which act as physical crosslinks and impart strength and thermal stability to the material.
Research on similar cycloaliphatic diisocyanates, such as trans-1,4-bis(isocyanatomethyl)cyclohexane (1,4-H6XDI), has shown that the high symmetry and rigidity of the cyclohexane ring promote efficient packing and crystallization of the hard segments. researchgate.net This leads to polyurethanes with superior properties compared to those made from more flexible linear aliphatic isocyanates or even some aromatic isocyanates. researchgate.netresearchgate.net
The table below, based on data for analogous systems, illustrates the performance benefits imparted by a cycloaliphatic structure.
Table: Comparative Properties of Thermoplastic Polyurethanes (TPUs) based on Different Isocyanates Data conceptualized from findings on similar cycloaliphatic systems. researchgate.net
| Property | MDI-based TPU (Aromatic) | HMDI-based TPU (Cycloaliphatic) | 1,4-H6XDI-based TPU (Symmetric Cycloaliphatic) |
| Impact Resilience (%) | Lower | Moderate | High |
| Compression Set (70°C) | Higher (less recovery) | Moderate | Low (better recovery) |
| Softening Temperature (°C) | Moderate | Moderate | High |
| Tear Strength | Good | Good | Excellent |
| Light Stability | Poor (yellowing) | Excellent | Excellent |
These studies indicate that polymers derived from this compound are likely to exhibit:
High Thermal Stability: Due to a well-defined and stable hard segment phase.
Excellent Mechanical Properties: Including high tensile strength, tear resistance, and elasticity, stemming from the efficient physical crosslinking provided by the hard domains. researchgate.net
Enhanced Durability: The saturated cycloaliphatic ring is inherently resistant to oxidation and UV degradation, leading to materials with excellent weatherability and color stability. researchgate.net
Future investigations will focus on precisely quantifying these relationships for this compound-based polymers, using advanced analytical techniques to probe the morphology and dynamics of the polymer network. This will enable the rational design of materials optimized for specific high-performance applications.
Q & A
Basic Research Questions
Q. What are the key methodologies for synthesizing and purifying (2-isocyanatoethyl)cyclohexane in laboratory settings?
- Methodological Answer : Synthesis typically involves the reaction of cyclohexane derivatives with isocyanate-forming agents, such as phosgene substitutes, under controlled anhydrous conditions. Catalytic methods using metal complexes (e.g., Fe or Ru) can optimize yield, as demonstrated in cyclohexane oxidation studies . Purification employs techniques like fractional distillation or column chromatography, with experimental designs (e.g., Plackett-Burman or Box-Behnken) used to optimize parameters such as temperature and solvent ratios .
Q. How does the steric and electronic environment of the cyclohexane ring influence the reactivity of the isocyanate group?
- Methodological Answer : Conformational analysis (e.g., chair vs. boat conformations) impacts accessibility of the isocyanate group. Computational studies on substituted cyclohexanes show that axial vs. equatorial positioning alters steric hindrance and reaction kinetics . For example, bulky substituents near the isocyanate group reduce nucleophilic attack rates, as observed in analogous cyclohexane derivatives .
Q. What experimental techniques are critical for characterizing this compound’s stability under varying thermal and oxidative conditions?
- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal decomposition thresholds. Low-temperature oxidation studies in jet-stirred reactors (JSRs) or rapid compression machines (RCMs) identify intermediates like ketones or alcohols, with SVUV-PEPICO spectroscopy providing isomer-specific data . High-pressure shock tube experiments (1–50 atm) quantify ignition delays and decomposition pathways .
Advanced Research Questions
Q. How can contradictions in experimental data on decomposition pathways be resolved through kinetic modeling?
- Methodological Answer : Discrepancies arise from differing experimental setups (e.g., shock tubes vs. RCMs) or detection limits. A hierarchical approach integrates quantum mechanical calculations (e.g., MP2 or DFT for transition states) with detailed kinetic models (e.g., JetSurF 2.0) to reconcile product distributions. For example, cyclohexane’s NTC (Negative Temperature Coefficient) behavior requires pressure-dependent rate rules and validation against laminar flame speeds .
Q. What catalytic strategies enhance the selectivity of this compound oxidation toward specific products?
- Methodological Answer : Advanced oxidation processes (AOPs) using nanostructured metal oxides (e.g., TiO₂ or Fe₃O₄) improve selectivity by tuning surface acidity and oxygen mobility. Response surface methodology (RSM) optimizes variables like catalyst loading and O₂ partial pressure. For cyclohexane derivatives, Mn-based catalysts show high efficiency in ketone formation, with selectivity >80% under mild conditions .
Q. How do steric effects in substituted cyclohexanes influence radical-mediated reaction mechanisms?
- Methodological Answer : Radical pathways (e.g., HO₂ or OH abstraction) dominate at low temperatures, with cyclohexylperoxy radicals (cy-C₆H₁₁OO) forming key intermediates. Steric hindrance from ethyl-isocyanate groups alters branching ratios for ring-opening vs. dehydrogenation. Computational studies using CASPT2 or DFT reveal that bulky substituents increase activation barriers for H-abstraction by ~5–10 kcal/mol .
Q. What role do computational methods play in predicting the environmental persistence and degradation products of this compound?
- Methodological Answer : Ab initio calculations (e.g., CCSD(T)/CBS) predict bond dissociation energies (BDEs) for C-NCO bonds, guiding estimates of hydrolytic stability. Molecular dynamics simulations assess interactions with atmospheric oxidants (e.g., OH radicals), while quantitative structure-activity relationship (QSAR) models correlate substituent effects with biodegradation rates .
Tables: Key Data for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
